molecular formula C29H34N2O3S B13783169 17-alpha-Hydroxy-17-beta-(2-(N-methylanilino)-4-thiazolyl)androst-4-ene-3,11-dione CAS No. 96310-85-9

17-alpha-Hydroxy-17-beta-(2-(N-methylanilino)-4-thiazolyl)androst-4-ene-3,11-dione

Cat. No.: B13783169
CAS No.: 96310-85-9
M. Wt: 490.7 g/mol
InChI Key: QYLNFLRBVXPMRF-URGFCHFESA-N
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Description

“17-alpha-Hydroxy-17-beta-(2-(N-methylanilino)-4-thiazolyl)androst-4-ene-3,11-dione” is a synthetic steroidal compound. Steroidal compounds are known for their diverse biological activities and are often used in medicine, particularly in hormone therapy and anti-inflammatory treatments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of steroidal compounds typically involves multiple steps, including the formation of the steroid nucleus and the introduction of functional groups. The specific synthetic route for “17-alpha-Hydroxy-17-beta-(2-(N-methylanilino)-4-thiazolyl)androst-4-ene-3,11-dione” would involve:

    Formation of the Androstane Nucleus: This can be achieved through various methods, including the cyclization of squalene or other precursors.

    Introduction of Hydroxy and Thiazolyl Groups: This step would likely involve selective functionalization reactions, such as hydroxylation and thiazole ring formation.

    N-Methylation:

Industrial Production Methods

Industrial production of such compounds often involves large-scale organic synthesis techniques, including batch and continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can convert ketones or other functional groups into alcohols or alkanes.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group could yield a ketone, while reduction of a ketone could yield an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a starting material for the synthesis of other steroidal derivatives.

Biology

In biological research, it may be used to study the effects of steroidal compounds on cellular processes and signaling pathways.

Medicine

Medically, steroidal compounds are often used in hormone replacement therapy, anti-inflammatory treatments, and as part of cancer treatment regimens.

Industry

In industry, such compounds may be used in the production of pharmaceuticals and as intermediates in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of steroidal compounds typically involves binding to specific receptors in the body, such as androgen or estrogen receptors. This binding can modulate gene expression and influence various physiological processes. The molecular targets and pathways involved would depend on the specific structure and functional groups of the compound.

Comparison with Similar Compounds

Similar Compounds

    Testosterone: A naturally occurring steroid hormone with similar structural features.

    Dexamethasone: A synthetic steroid used as an anti-inflammatory and immunosuppressant.

    Prednisone: Another synthetic steroid used in the treatment of various inflammatory and autoimmune conditions.

Uniqueness

“17-alpha-Hydroxy-17-beta-(2-(N-methylanilino)-4-thiazolyl)androst-4-ene-3,11-dione” is unique due to the presence of the thiazolyl and N-methylanilino groups, which may confer specific biological activities and pharmacological properties not found in other steroidal compounds.

Properties

CAS No.

96310-85-9

Molecular Formula

C29H34N2O3S

Molecular Weight

490.7 g/mol

IUPAC Name

(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-17-[2-(N-methylanilino)-1,3-thiazol-4-yl]-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11-dione

InChI

InChI=1S/C29H34N2O3S/c1-27-13-11-20(32)15-18(27)9-10-21-22-12-14-29(34,28(22,2)16-23(33)25(21)27)24-17-35-26(30-24)31(3)19-7-5-4-6-8-19/h4-8,15,17,21-22,25,34H,9-14,16H2,1-3H3/t21-,22-,25+,27-,28-,29-/m0/s1

InChI Key

QYLNFLRBVXPMRF-URGFCHFESA-N

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@]4(C5=CSC(=N5)N(C)C6=CC=CC=C6)O)C

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4(C5=CSC(=N5)N(C)C6=CC=CC=C6)O)C

Origin of Product

United States

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